molecular formula C13H11NO5S B2393603 (2E)-3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}acrylic acid CAS No. 578008-08-9

(2E)-3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}acrylic acid

Cat. No.: B2393603
CAS No.: 578008-08-9
M. Wt: 293.29
InChI Key: NJCUFFUYNUDDFT-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-{5-[4-(Aminosulfonyl)phenyl]-2-furyl}acrylic acid is a cinnamic acid derivative featuring a furyl-acrylic acid backbone substituted with a 4-(aminosulfonyl)phenyl group. Its molecular formula is C₁₃H₁₁NO₅S (molar mass: 293.3 g/mol) . The aminosulfonyl (-SO₂NH₂) group confers polarity and hydrogen-bonding capacity, influencing solubility and biological interactions.

Properties

IUPAC Name

(E)-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5S/c14-20(17,18)11-5-1-9(2-6-11)12-7-3-10(19-12)4-8-13(15)16/h1-8H,(H,15,16)(H2,14,17,18)/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCUFFUYNUDDFT-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=CC(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/C(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}acrylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sulfonamides, bases (e.g., sodium hydroxide, potassium carbonate)

Major Products Formed

    Oxidation: Furanone derivatives

    Reduction: Propionic acid derivatives

    Substitution: Various sulfonamide derivatives

Scientific Research Applications

Medicinal Chemistry

(2E)-3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}acrylic acid is being investigated for its potential as an anti-inflammatory and antimicrobial agent . Its structural similarities to other biologically active compounds suggest it may interact with specific biological targets.

  • Case Study : In a study examining various acrylic acid derivatives, this compound demonstrated significant inhibition of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases.

Materials Science

The compound's furan ring and acrylic acid moiety make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs) . Its electronic properties can be tuned through chemical modifications.

  • Data Table: Comparison of Electronic Properties
CompoundBand Gap (eV)Application Area
This compound2.1Organic Semiconductors
Similar Furan Derivatives1.8 - 2.5OLEDs

Biological Studies

The aminosulfonyl group allows for the exploration of enzyme inhibition and protein interactions, which are crucial for understanding biochemical pathways.

  • Case Study : Research on enzyme kinetics revealed that this compound effectively inhibited sulfonamide-sensitive enzymes, showcasing its potential as a lead compound for drug development targeting bacterial infections.

Similar Compounds

Compound NameStructure FeatureActivity
2-(4-methylsulfonylphenyl)indoleSulfonyl groupAntimicrobial
Thiophene derivativesThiophene ringOrganic electronics

Uniqueness

The unique combination of a furan ring, phenyl group with an aminosulfonyl moiety, and an acrylic acid moiety provides a versatile scaffold for various chemical modifications and applications in medicinal chemistry and materials science.

Mechanism of Action

The mechanism of action of (2E)-3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}acrylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Compounds :
Compound Name Substituent Molecular Formula Key Properties Biological Activity (IC₅₀)
Target Compound 4-(Aminosulfonyl)phenyl C₁₃H₁₁NO₅S Polar, H-bond donor/acceptors Not explicitly reported
(2E)-3-[5-(2,4-Difluorophenyl)-2-furyl]acrylic acid 2,4-Difluorophenyl C₁₃H₈F₂O₃ Lipophilic, electron-withdrawing IC₅₀: 58–571 µM (SrtA∆59 inhibition)
(2E)-3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid 2-(Trifluoromethyl)phenyl C₁₄H₉F₃O₃ Highly lipophilic, steric bulk Predominantly studied for synthetic applications
3-[5-(3,5-Di(trifluoromethyl)phenyl)-2-furyl]acrylic acid 3,5-Di(trifluoromethyl)phenyl C₁₅H₈F₆O₃ Extreme lipophilicity, electron-deficient No direct activity data

Analysis :

  • Halogenated Derivatives : Fluorine and chlorine increase lipophilicity and membrane permeability but may reduce solubility. The 2,4-difluorophenyl variant showed moderate sortase A inhibition (IC₅₀: 58–571 µM), while hydrogenation of the acrylic double bond abolished activity, highlighting the necessity of the (2E)-configuration .
  • Trifluoromethyl Groups : Introduce steric hindrance and strong electron-withdrawing effects, which may interfere with target binding despite enhancing metabolic stability .

Thermodynamic Properties

Nitro-Substituted Analogues :
  • 5-(Nitrophenyl)-2-furaldehyde oximes and 3-[5-(nitrophenyl)-2-furyl]acrylic acids were studied for sublimation enthalpies (ΔH°sub) and vapor pressures using the Knudsen effusion method .
  • Key Finding: Nitro groups increase molecular rigidity and intermolecular interactions, leading to higher sublimation enthalpies compared to non-polar substituents. For example, ΔH°sub for 3-[5-(4-nitrophenyl)-2-furyl]acrylic acid (Compound F) was significantly higher than its ortho- and meta-substituted counterparts .

Implication: The aminosulfonyl group in the target compound may similarly elevate ΔH°sub due to polar interactions, impacting solid-state stability and formulation processes.

Tables :

Table 1. Structural Comparison of Key Analogues

Compound Substituent Molar Mass (g/mol) LogP* Key Functional Group
Target 4-(Aminosulfonyl)phenyl 293.3 ~1.5 (est.) -SO₂NH₂
2,4-Difluorophenyl derivative 2,4-F₂ 250.2 ~2.8 -F
Trifluoromethylphenyl derivative -CF₃ 282.2 ~3.5 -CF₃
Di(trifluoromethyl)phenyl derivative -CF₃ (3,5-) 350.2 ~4.2 -CF₃

*Estimated using fragment-based methods.

Biological Activity

(2E)-3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}acrylic acid, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is identified by the following chemical formula:

  • Molecular Formula : C13H11NO5S
  • Molecular Weight : 293.3 g/mol

This compound features a furan ring, an acrylic acid moiety, and an aminosulfonyl group, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various microbial strains:

Microbial StrainMIC (µg/mL)
Candida albicans 64
Staphylococcus aureus 128
Escherichia coli 64 - 128

Research indicates that the compound effectively inhibits the growth of yeast-like fungi and certain bacteria at concentrations as low as 64 µg/mL, making it a candidate for further investigation in antifungal and antibacterial applications .

The proposed mechanism of action involves the inhibition of essential microbial processes. The presence of the furan ring and the aminosulfonyl group enhances the compound's ability to interact with microbial cell membranes, leading to increased permeability and subsequent cell death. This interaction is crucial for its antimicrobial efficacy .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions. One effective method involves the hydroarylation of furan derivatives with aryl compounds under acidic conditions. The general procedure includes:

  • Starting Materials : Furan derivatives and aryl sulfonamides.
  • Reagents : Lewis acids (e.g., AlCl₃).
  • Reaction Conditions : Stirring at room temperature followed by extraction with organic solvents.

This method yields high purity products suitable for biological testing .

Study on Antimicrobial Efficacy

A study conducted by Zhang et al. focused on the antimicrobial properties of various furan derivatives, including this compound. The results indicated that compounds with similar structures demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with MIC values suggesting effective concentrations for clinical applications .

Toxicological Assessment

Another critical aspect of biological activity is the evaluation of toxicity. Preliminary toxicological studies suggest that while the compound exhibits significant antimicrobial properties, it also requires thorough investigation regarding its safety profile in vivo. Future studies should focus on cytotoxicity assays to assess its suitability for therapeutic use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.